N-(3-phenoxy)propionyl-prolinol
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-phenoxypropan-1-one |
InChI |
InChI=1S/C14H19NO3/c16-11-12-5-4-9-15(12)14(17)8-10-18-13-6-2-1-3-7-13/h1-3,6-7,12,16H,4-5,8-11H2/t12-/m0/s1 |
InChI Key |
ADFJTDBVTVKJEE-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCOC2=CC=CC=C2)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)CCOC2=CC=CC=C2)CO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-phenoxy)propionyl-prolinol has shown promise as a lead compound in the development of new pharmaceuticals. Its structural characteristics suggest potential applications in treating cardiovascular diseases and other metabolic disorders.
Cardiovascular Applications
Research indicates that compounds similar to this compound may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Such mechanisms can help in managing conditions like dyslipidemia and atherosclerosis, where abnormal lipid levels contribute to cardiovascular risks .
Anticancer Activity
Recent studies have highlighted the anticancer properties of phenoxy derivatives, including this compound. A series of phenoxy thiazoles were synthesized and exhibited significant cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound could also be explored for similar effects . The mechanism appears to involve the repression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in tumor growth and survival .
Anticancer Efficacy
In one study, a series of compounds derived from phenoxy propionates were tested against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity . This suggests that this compound could be a candidate for further development as an anticancer agent.
Cardiovascular Effects
Another research effort focused on the lipid-modulating effects of compounds structurally related to this compound. These studies demonstrated that such compounds could effectively alter LDL particle size and reduce triglyceride levels, thereby improving overall cardiovascular health outcomes .
Summary Table of Applications
Comparison with Similar Compounds
Antioxidant Activity
The antioxidant efficacy of phenoxy-substituted compounds is influenced by substituent type and position. Evidence from Schiff bases and 1,3-thiazolidine-4-ones (Molecules, 2010) highlights the following trends:
Key Observations :
- Electron-donating groups (e.g., -OH) enhance antioxidant activity more significantly than 3-phenoxy groups.
- The 3-phenoxy substituent’s moderate activity suggests a balance between electron donation and steric effects, which may apply to N-(3-phenoxy)propionyl-prolinol.
Physicochemical Properties
Comparative data from N-(3-Phenylpropionyl)glycine (CAS# 56613-60-6) provide a baseline for assessing phenoxy-propionyl derivatives:
| Property | N-(3-Phenylpropionyl)glycine | Hypothetical this compound* |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ | Likely C₁₆H₂₁NO₄ (estimated) |
| Molecular Weight | 207.226 g/mol | ~300–320 g/mol (estimated) |
| Melting Point | 118°C | Not available in evidence |
| Boiling Point | 480°C | Not available in evidence |
| Density | 1.202 g/cm³ | Likely higher due to prolinol’s rigidity |
*Note: Direct data for this compound are absent in the evidence; estimates are based on structural analogs.
Structural Implications :
- The 3-phenoxy group’s aromaticity could enhance lipophilicity, affecting solubility and membrane permeability.
Q & A
Q. What are the recommended synthetic routes for N-(3-phenoxy)propionyl-prolinol, and how can enantiomeric purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-phenoxypropionic acid with prolinol via activated intermediates like acyl chlorides (e.g., 3-phenylpropionyl chloride derivatives). Enantiomeric purity can be achieved using chiral auxiliaries or enzymatic resolution. For characterization, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and validate purity via polarimetry or circular dichroism (CD). Stability during synthesis should be monitored using TLC or LC-MS to detect racemization .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the propionyl-prolinol backbone. Key signals include the prolinol NH (~5.0 ppm, broad) and the phenoxy aromatic protons (6.8–7.4 ppm).
- MS : High-resolution mass spectrometry (HRMS) in ESI+ mode can verify the molecular ion ([M+H]). Fragmentation patterns (e.g., loss of phenoxy group) aid structural confirmation.
- IR : Look for carbonyl stretching (~1720 cm) and hydroxyl absorption (~3300 cm).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What protocols ensure stability during storage of this compound?
- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., free prolinol or 3-phenoxypropionic acid). Use stabilizers like antioxidants (BHT) for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Standardized Assays : Use cell lines (e.g., HEK-293 for receptor binding) with strict controls for pH, temperature, and solvent (DMSO ≤0.1%).
- Dose-Response Curves : Include EC/IC values with 95% confidence intervals. Replicate experiments across independent labs.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Reference studies on pyrethroid metabolites (e.g., 3-phenoxybenzoic acid) for mechanistic parallels .
Q. What strategies optimize microbial degradation studies for this compound in environmental samples?
- Methodological Answer :
- Strain Selection : Use marine-derived Pseudomonas spp. (isolated via selective media with 3-phenoxypropionic acid as the sole carbon source).
- Degradation Monitoring : Employ HPLC-UV (λ = 254 nm) to track parent compound depletion. Confirm metabolite identity via GC-MS (e.g., phenoxyacetic acid derivatives).
- Transcriptomic Analysis : Perform RNA-seq on bacterial consortia to identify upregulated catabolic genes (e.g., hydrolases, cytochrome P450) .
Q. How can metabolic stability and hepatotoxicity of this compound be assessed in vitro?
- Methodological Answer :
- Hepatic Microsomes : Incubate with pooled human liver microsomes (HLMs) and NADPH cofactor. Quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Cl).
- Cytotoxicity : Use HepG2 cells with MTT assays. Measure IC and compare to structural analogs (e.g., fentanyl derivatives) for toxicity trends .
Q. What computational methods predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of GABA receptors or opioid receptors. Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields).
- QSAR Models : Train on datasets of prolinol derivatives to correlate logP, polar surface area, and IC values. Cross-reference with in vivo behavioral assays (e.g., rodent models for sedation) .
Data Contradiction Analysis
Q. How should discrepancies in enantiomer-specific activity of this compound be addressed?
- Methodological Answer :
- Enantiomer Separation : Use preparative SFC (supercritical fluid chromatography) with chiral stationary phases.
- Biological Testing : Compare (R)- and (S)-enantiomers in parallel assays (e.g., calcium flux in neuronal cells).
- Structural Dynamics : Perform NMR titration studies to assess enantiomer-receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
